molecular formula C20H27NO6 B8115061 methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-prop-2-ynoxyethoxy)phenyl]propanoate

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-prop-2-ynoxyethoxy)phenyl]propanoate

Cat. No.: B8115061
M. Wt: 377.4 g/mol
InChI Key: VIUOFGMUAMCRQW-KRWDZBQOSA-N
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Description

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-prop-2-ynoxyethoxy)phenyl]propanoate is a bifunctional reagent commonly used in peptide chemistry and drug development. This compound consists of a propargyl group, a short polyethylene glycol (PEG) linker, a Boc-protected amine group, and a tyrosine methyl ester group . Its unique structure allows it to be used in various bioconjugation and drug delivery applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-prop-2-ynoxyethoxy)phenyl]propanoate typically involves the following steps:

    Propargylation: Introduction of the propargyl group into the molecule.

    PEGylation: Attachment of the polyethylene glycol (PEG) linker.

    Boc Protection: Protection of the amine group with a Boc (tert-butoxycarbonyl) group.

    Esterification: Formation of the tyrosine methyl ester group.

The reaction conditions often involve the use of copper catalysts for the click chemistry reactions and various protecting groups to ensure selective reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods involve optimized reaction conditions, efficient purification techniques, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-prop-2-ynoxyethoxy)phenyl]propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Copper Catalysts: Used in click chemistry reactions.

    Acidic Conditions: Used for deprotection of the Boc group.

    Nucleophiles: Used in substitution reactions

Major Products

The major products formed from these reactions include various bioconjugates and modified peptides, which are used in drug development and other applications .

Scientific Research Applications

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-prop-2-ynoxyethoxy)phenyl]propanoate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-prop-2-ynoxyethoxy)phenyl]propanoate involves its ability to undergo click chemistry reactions, which allows it to form stable triazole linkages with azide-containing molecules. This property makes it a valuable tool for bioconjugation and drug delivery applications. The PEG linker provides hydrophilicity, improving the solubility and stability of the conjugated molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-prop-2-ynoxyethoxy)phenyl]propanoate is unique due to its combination of a propargyl group, PEG linker, Boc-protected amine group, and tyrosine methyl ester group. This unique structure allows it to be used in a wide range of applications, from peptide chemistry to drug development .

Properties

IUPAC Name

methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-prop-2-ynoxyethoxy)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO6/c1-6-11-25-12-13-26-16-9-7-15(8-10-16)14-17(18(22)24-5)21-19(23)27-20(2,3)4/h1,7-10,17H,11-14H2,2-5H3,(H,21,23)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUOFGMUAMCRQW-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCOCC#C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCOCC#C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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